2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile
Description
Properties
IUPAC Name |
2-[2-(hydroxymethyl)pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-11-4-5-14-12(10(11)7-13)15-6-2-3-9(15)8-16/h2-6,16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIFVIHUTCCQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2CO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridine and pyrrole compounds exhibit significant anticancer properties. A study focused on a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, demonstrated its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features, particularly the presence of the pyrrole ring, enhance its interaction with cellular targets, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
Pyridine derivatives have been extensively studied for their antimicrobial activity. Compounds similar to 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins. These studies reveal that the compound can effectively bind to active sites of enzymes involved in cancer progression and bacterial metabolism, suggesting a dual role in both anticancer and antimicrobial applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is pivotal in optimizing its pharmacological properties. Variations in substituents on the pyridine and pyrrole rings can significantly alter biological activity, potency, and selectivity towards specific targets. This understanding is crucial for guiding synthetic modifications aimed at enhancing efficacy while minimizing toxicity .
In Vivo Studies
In vivo studies evaluating the efficacy of similar compounds have demonstrated promising results in tumor-bearing animal models. For instance, a derivative showed a reduction in tumor size and improved survival rates compared to control groups when administered at therapeutic doses . This highlights the potential of this compound as a viable candidate for further clinical evaluation.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and nitrile groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences and similarities between the target compound and two analogs from recent literature:
Key Observations :
- The target compound lacks the thioether and trifluoromethyl groups present in , which may reduce lipophilicity compared to the latter.
- Unlike the azo-linked aromatic system in , the target compound’s pyrrole-hydroxymethyl group may favor hydrogen bonding over π-π stacking interactions.
- The methoxy group is common to both the target and , but its position and electronic effects differ due to the nitro group in .
Physicochemical Properties
Research Findings :
- The trifluoromethyl group in is associated with enhanced metabolic stability but may limit aqueous solubility .
- The azo group in confers strong chromophoric properties, typical of dyes, but introduces photodegradation risks .
- The target compound’s hydroxymethyl group could improve bioavailability compared to and , though experimental validation is needed.
Biological Activity
2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure characterized by the presence of a pyrrole ring, a methoxy group, and a nitrile functional group. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H12N4O2
- Molecular Weight : 244.25 g/mol
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.
- Antitumor Activity : Preliminary in vitro studies indicate that the compound may inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines. Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.
The biological effects of this compound are believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways, contributing to its antitumor and anti-inflammatory effects.
- Receptor Modulation : Interaction with certain receptors may alter cellular responses, enhancing its therapeutic potential.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of various derivatives of nicotinonitrile compounds. The results indicated that this compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Antimicrobial Efficacy
In a study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, highlighting its potential as a lead compound for developing new antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 12 µM | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Antibiotics Journal |
| Escherichia coli | 32 µg/mL | Antibiotics Journal | |
| Anti-inflammatory | RAW 264.7 Macrophages | - | Inflammation Research |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile, and how can reaction yields be improved?
- Methodology: Utilize coupling reactions between pyrrole derivatives and substituted nicotinonitriles. For example, highlights the use of reflux conditions with acetylating agents and pyridine bases to stabilize intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
- Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry of the hydroxymethyl-pyrrole precursor to minimize side products like unreacted nitrile intermediates.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the compound’s structure and substituent positions?
- Methodology:
- 1H-NMR: Identify the methoxy proton (δ ~3.8–4.0 ppm) and hydroxymethyl protons (δ ~4.5–5.0 ppm). Compare with structurally similar compounds in , where pyrrolidine substituents show distinct splitting patterns .
- IR: Validate the nitrile group (C≡N stretch ~2200–2250 cm⁻¹) and hydroxyl group (O–H stretch ~3200–3600 cm⁻¹) .
Advanced Research Questions
Q. What computational methods are effective in predicting the compound’s interaction with biological targets (e.g., kinases)?
- Methodology:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (as in ) to assess electron distribution and reactivity. Use molecular docking (e.g., AutoDock Vina) to model binding with kinase active sites, focusing on π–π stacking between the pyridine ring and aromatic residues .
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., CH–π) to predict crystal packing and solubility limitations .
Q. How can researchers address discrepancies between experimental and computational data regarding the compound’s reactivity?
- Methodology:
- Synchrotron X-ray Diffraction: Resolve structural ambiguities (e.g., bond angles, torsion angles) to validate DFT-optimized geometries. used this approach to confirm orthorhombic crystal symmetry .
- Kinetic Studies: Compare reaction rates (e.g., hydrolysis of the nitrile group) under varying pH conditions to refine computational models of aqueous stability.
Q. What strategies can enhance the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodology:
- Analog Design: Replace the hydroxymethyl group with bioisosteres (e.g., trifluoromethyl) to improve metabolic stability, as demonstrated in for nitro-pyrazole derivatives .
- ADMET Prediction: Use tools like SwissADME to evaluate logP, blood-brain barrier penetration, and CYP450 inhibition. ’s aromaticity indices (e.g., NICS) can guide modifications to reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
